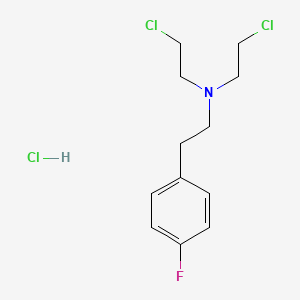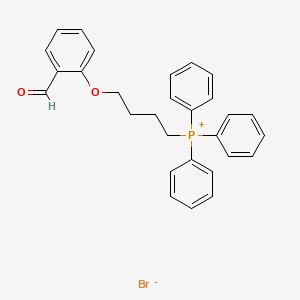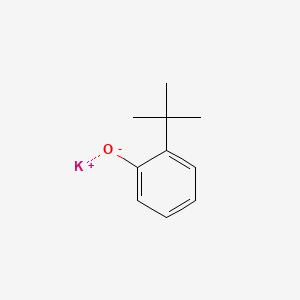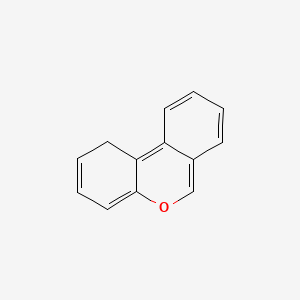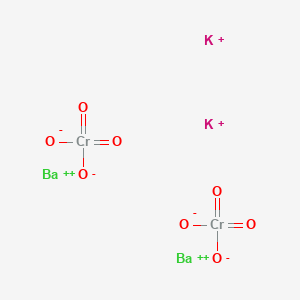![molecular formula C18H16IN B12645259 8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide CAS No. 17366-49-3](/img/structure/B12645259.png)
8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 143239 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in the synthesis of neural stem cells from human pluripotent stem cells. This compound has been extensively studied for its potential in regenerative medicine and neurobiology.
Méthodes De Préparation
The preparation of NSC 143239 involves several synthetic routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells. These cells are induced to form neural stem cells using a serum-free neural induction medium. This medium typically consists of Neurobasal® Medium and GIBCO® Neural Induction Supplement, among other reagents . The process is efficient and avoids the laborious steps of embryoid body formation and mechanical isolation of neural stem cells.
Analyse Des Réactions Chimiques
NSC 143239 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include disodium phosphonate and other phosphonate compounds . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
NSC 143239 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it plays a crucial role in the induction of neural stem cells, which are essential for studying cell fate specification, disease modeling, and drug screening . Additionally, NSC 143239 is being explored for its potential in treating neurological disorders and neurodegenerative diseases through neural stem cell transplantation .
Mécanisme D'action
The mechanism of action of NSC 143239 involves its interaction with molecular targets and pathways that regulate neural stem cell differentiation. It primarily acts by inducing the expression of specific transcription factors and signaling molecules that promote the formation of neural stem cells from pluripotent stem cells . This process is crucial for the development of various neural cell types, including neurons, oligodendrocytes, and astrocytes.
Comparaison Avec Des Composés Similaires
NSC 143239 can be compared with other compounds used in neural stem cell research, such as disodium phosphonate and other phosphonate derivatives . While these compounds share similar chemical properties, NSC 143239 is unique in its high efficiency and specificity in inducing neural stem cells from human pluripotent stem cells. This makes it a valuable tool in regenerative medicine and neurobiology.
Conclusion
NSC 143239 is a versatile compound with significant applications in various scientific fields. Its ability to efficiently induce neural stem cells from human pluripotent stem cells makes it a valuable asset in regenerative medicine and neurobiology. The compound’s unique properties and mechanisms of action highlight its potential for future research and therapeutic applications.
Propriétés
Numéro CAS |
17366-49-3 |
|---|---|
Formule moléculaire |
C18H16IN |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
8-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-13-16-8-4-3-7-15(16)12-18-17-9-5-2-6-14(17)10-11-19(13)18;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ACRGWRSFNGJAIX-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+]2CCC3=CC=CC=C3C2=CC4=CC=CC=C14.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


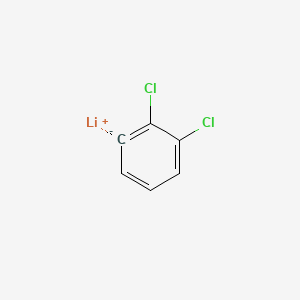
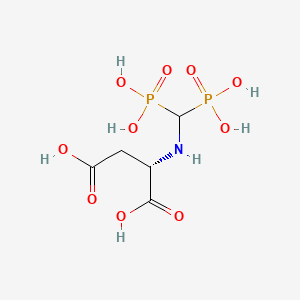
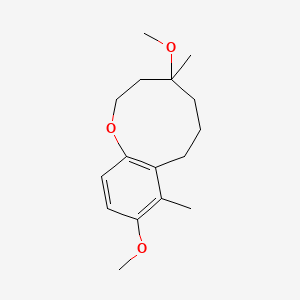
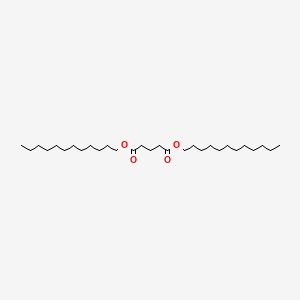
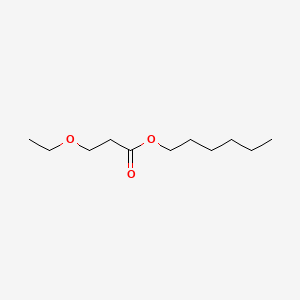


![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
